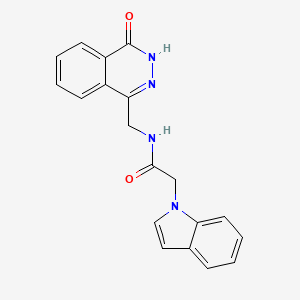
2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide, also known as CFI-400945, is a small molecule inhibitor that has shown potential in cancer treatment. It was first discovered by the Canadian biopharmaceutical company, Centre for Probe Development and Commercialization (CPDC).
Mécanisme D'action
2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide inhibits the activity of PLK4 by binding to its ATP-binding site. This prevents PLK4 from phosphorylating its downstream targets, which are involved in cell division and proliferation. By inhibiting PLK4 activity, this compound induces mitotic arrest and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been shown to inhibit tumor growth in mouse xenograft models. In addition, this compound has been shown to enhance the efficacy of other chemotherapy drugs, such as paclitaxel and gemcitabine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is its specificity towards PLK4, which makes it a promising candidate for cancer treatment. However, its synthetic route is complex, which may limit its availability for research purposes.
Orientations Futures
Future research on 2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide could focus on its potential in combination therapy with other chemotherapy drugs. In addition, further studies could investigate its efficacy in other types of cancer, such as lung and colon cancer. The development of more efficient synthetic routes could also increase its availability for research purposes.
Méthodes De Synthèse
The synthesis of 2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide involves several steps, including the reaction of 2-bromo-1H-indole with N-(4-hydroxyphenyl)acetamide to form 2-(1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide. This compound is then reacted with 4-oxo-3,4-dihydrophthalazine to form the final product, this compound.
Applications De Recherche Scientifique
2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide has been studied extensively for its potential in cancer treatment. It has been shown to inhibit the activity of Polo-like kinase 4 (PLK4), which is involved in cell division and proliferation. PLK4 overexpression has been linked to several types of cancer, including breast, prostate, and ovarian cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
IUPAC Name |
2-indol-1-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18(12-23-10-9-13-5-1-4-8-17(13)23)20-11-16-14-6-2-3-7-15(14)19(25)22-21-16/h1-10H,11-12H2,(H,20,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPXXOMQTPUWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-[Hex-5-ynyl(methyl)amino]but-2-enamide](/img/structure/B2986971.png)

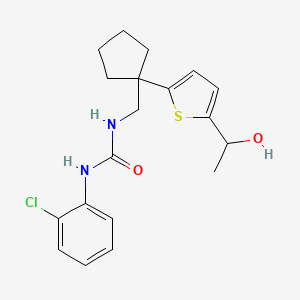
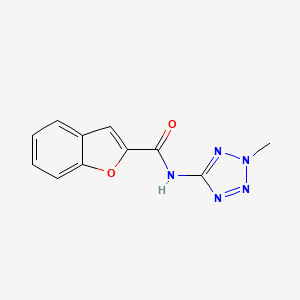
![methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2986979.png)

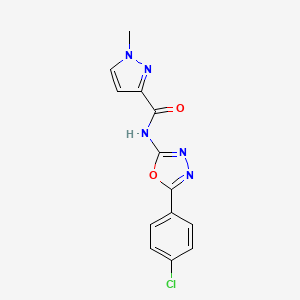
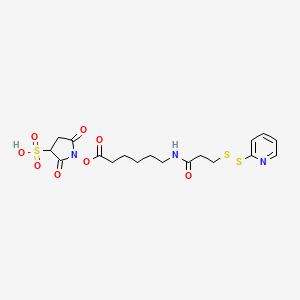
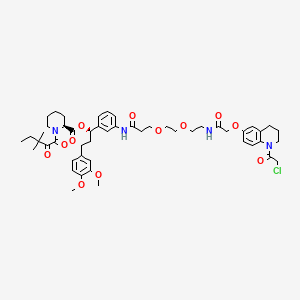
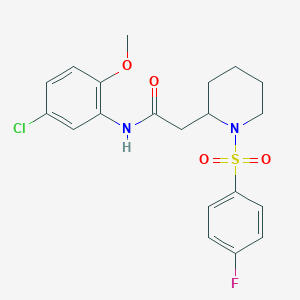
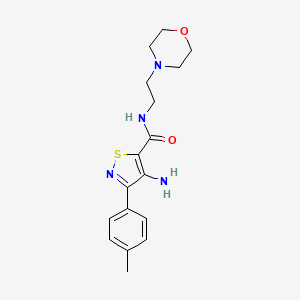
![2-((3-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2986991.png)
![4-Chloro-5-methylbenzo[d]oxazol-2-amine](/img/structure/B2986992.png)
![3-[(4-methylbenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2986993.png)